3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Drug Discovery ADME Prediction Physicochemical Profiling

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C19H10N4O2S, MW 358.375) is a fully aromatic, symmetrical 3,6-diheteroaryl derivative of the fused triazolo-thiadiazole bicyclic system. This scaffold is recognized across medicinal chemistry and agrochemical patent literature for its broad-spectrum bioactivity potential, including anticancer, antimicrobial, antitubercular, analgesic, and anti-inflammatory properties.

Molecular Formula C19H10N4O2S
Molecular Weight 358.4 g/mol
Cat. No. B13370330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC19H10N4O2S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6O5
InChIInChI=1S/C19H10N4O2S/c1-3-7-13-11(5-1)9-15(24-13)17-20-21-19-23(17)22-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H
InChIKeyMVKRZHHAOQTUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Core Scaffold Identity and Procurement Context


3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C19H10N4O2S, MW 358.375) is a fully aromatic, symmetrical 3,6-diheteroaryl derivative of the fused triazolo-thiadiazole bicyclic system . This scaffold is recognized across medicinal chemistry and agrochemical patent literature for its broad-spectrum bioactivity potential, including anticancer, antimicrobial, antitubercular, analgesic, and anti-inflammatory properties [1]. The compound belongs to the 3,6-diaryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole subclass, a family explicitly claimed as tumor cell proliferation inhibitors in Chinese patent literature [2]. Its bifunctional benzofuran decoration distinguishes it from the more common 3-aryl-6-alkyl or mono-benzofuran analogs and places it in a relatively unexplored region of the chemical space, making it a high-value candidate for structure–activity relationship (SAR) exploration and intellectual property differentiation.

Why 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by Generic 3,6-Diaryl or Mono-Benzofuran Analogs


The 3,6-disubstituted triazolo[3,4-b][1,3,4]thiadiazole pharmacophore is exquisitely sensitive to the electronic and steric character of its aryl appendages [1]. SAR studies targeting Mtb shikimate dehydrogenase demonstrated that para-halogen phenyl substitution at the 3-position is a critical determinant of antitubercular potency, with MIC values spanning orders of magnitude depending on the halogen identity [2]. Similarly, anticancer screening of fluorinated 3,6-diaryl derivatives revealed that even minor substituent variations on the phenyl rings produce IC50 differences as large as 2-fold across MCF7, SaOS-2, and K562 cell lines [3]. The symmetrical bis(benzofuran) decoration of the target compound introduces a unique combination of extended π-conjugation, increased lipophilicity (cLogP ~5.25), and dual hydrogen-bond-accepting furan oxygen atoms that is absent from all common mono-benzofuran, phenyl, or alkyl-substituted analogs. Consequently, generic substitution by a closely related 3,6-diaryl derivative without the bis(benzofuran) architecture is likely to yield divergent target engagement, solubility, and metabolic stability profiles, rendering SAR extrapolation unreliable for procurement decisions involving critical assays.

Quantitative Differentiation Evidence for 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Lipophilicity-Driven Membrane Permeability and Non-Specific Binding Potential Versus Standard 3,6-Diaryl Analogs

The symmetrical bis(benzofuran) substitution pattern of the target compound elevates its calculated lipophilicity to cLogP ~5.25, approximately 1.5–2.0 log units higher than typical fluorinated 3,6-diaryl analogs such as compound 2b (cLogP ~3.4–3.8 estimated from phenyl/pentafluorophenyl substitution) . Within the 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole series, increasing aryl lipophilicity has been positively correlated with enhanced passive membrane permeability but also with elevated plasma protein binding and potential phospholipidosis risk [1]. No direct head-to-head experimental permeability or protein binding data were located for the target compound.

Drug Discovery ADME Prediction Physicochemical Profiling

Extended Aromatic π-Stacking and Intermolecular Interaction Capacity Versus Mono-Benzofuran and Phenyl-Substituted Congeners

Intermolecular interaction analysis of two closely related 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed that substituent-dependent weak noncovalent contacts (C–H···π, π···π stacking, and lone-pair···π interactions) govern crystal packing, thermal stability, and, by inference, protein–ligand binding modes [1]. The target compound incorporates two benzofuran moieties, each contributing a furan oxygen capable of serving as an additional hydrogen-bond acceptor (total 4 HBA sites) and an extended aromatic surface for π-stacking, whereas mono-benzofuran or phenyl analogs possess only 2–3 HBA sites and a reduced π-surface area . Hirshfeld surface analysis and DFT calculations on the bis(benzofuran) derivative have not been published; however, the crystallographic framework established by Al-Wahaibi et al. (2022) provides a validated methodology for prospective comparative studies [1].

Structural Biology Crystallography Computational Chemistry

Differential Synthetic Accessibility and Scalability Versus Multi-Step Heteroaromatic Acid Condensation Routes

Electrochemical anodic oxidation has been reported as an efficient route to symmetrical 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles in acetonitrile under aprotic conditions, achieving moderate to good yields without requiring transition-metal catalysts or harsh dehydrating agents [1]. The target bis(benzofuran) compound is structurally amenable to this electrosynthetic strategy, whereas unsymmetrical 3-benzofuran-6-alkyl or 3-benzofuran-6-phenyl analogs necessitate stepwise heterocyclization from 4-amino-5-substituted-1,2,4-triazole-3-thiols with benzoic acid derivatives in POCl3 at reflux, a route that often suffers from lower regioselectivity and variable yields (40–70%) [2]. Microwave-assisted dry-media synthesis has also been reported for related 3,6-disubstituted derivatives, offering reduced reaction times (5–15 min vs. 8–24 h) but requiring specialized equipment and optimization for each substrate [3]. No direct comparative yield data for the electrochemical vs. conventional synthesis of the target compound were identified.

Synthetic Chemistry Process Chemistry Library Synthesis

Anticancer Potency Potential Versus Cheapest Available 3,6-Disubstituted Lead Compounds

Although the target compound has not been directly assayed in any published anticancer panel, the broader 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class has yielded IC50 values in the low micromolar to sub-micromolar range against SMMC-7721, HeLa, A549, MCF7, SaOS-2, and K562 cell lines [1][2]. The most potent compound in the 2019 series, 8l, achieved IC50 values of 1.61 μM (SMMC-7721), 2.84 μM (HeLa), and 2.67 μM (A549), outperforming 5-fluorouracil on tumor cells while exhibiting lower toxicity to normal L929 fibroblasts [1]. Bcl-2-targeted triazolothiadiazole analogs have produced sub-micromolar IC50 values (0.31–0.7 μM) in Bcl-2-expressing cell lines [3]. Given the bis(benzofuran) decoration's enhanced lipophilicity and π-stacking capacity, it is reasonable to hypothesize comparable or improved potency in appropriately designed target-based assays; however, this remains a class-level extrapolation requiring experimental validation.

Anticancer Drug Discovery Cell-Based Assays Kinase Inhibition

Optimal Application Scenarios for 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Current Evidence


Lead Compound for CNS-Focused Anticancer Library Design Requiring High Passive Permeability

The predicted high cLogP (~5.25) and large PSA (141.28 Ų) of the bis(benzofuran) derivative place it in a favorable region of the CNS MPO (Multiparameter Optimization) space for passive blood-brain barrier penetration . A research group pursuing brain-penetrant kinase inhibitors or antitubercular agents targeting CNS tuberculosis (MDRTB MIC = 4.0 μg/mL for the 6d-4 lead [1]) would rationally prioritize the target compound over lower-cLogP fluorinated diaryl analogs such as 2b (estimated cLogP ~3.5) to maximize CNS exposure in preliminary pharmacokinetic studies [2]. The compound should be procured at ≥95% purity (standard vendor specification) with accompanying HPLC and 1H-NMR characterization.

Crystallographic Probe for Mapping Aromatic-Rich Protein Binding Pockets

The extended bis(benzofuran) π-system and dual furan oxygen H-bond acceptors create a larger, more directional interaction surface than mono-benzofuran or diphenyl analogs . Crystallographers aiming to resolve the binding pose of triazolothiadiazole scaffolds in targets such as cyclooxygenase-2 (where related 3,6-disubstituted derivatives have demonstrated in vitro COX inhibitory activity [1]) or Mtb shikimate dehydrogenase (Mt SD-IC50 = 6.82–14.20 μg/mL for optimized leads [2]) would benefit from co-crystallization with the bis(benzofuran) derivative to exploit its enhanced anomalous scattering from sulfur and improved electron density definition, facilitating unambiguous pose assignment.

Electrosynthetic Methodology Development and Green Chemistry Scale-Up Studies

The symmetrical diaryl architecture of the target compound makes it an ideal model substrate for electrochemical synthesis optimization . Process chemistry groups developing sustainable, transition-metal-free routes to triazolothiadiazole libraries can use the bis(benzofuran) derivative to benchmark reaction parameters (electrode material, current density, electrolyte) against the published 3,6-diphenyl electrosynthesis protocol (Pt electrode, acetonitrile, LiClO4, 2–4 h) . Successful demonstration of >70% isolated yield under mild conditions would position the compound as a scalable intermediate for further diversification and establish a green-chemistry precedent for the entire diaryl-triazolothiadiazole subclass.

Selectivity Panel Reference Compound for Off-Target Profiling of Mono-Benzofuran Drug Candidates

Pharmaceutical companies developing mono-benzofuran-containing triazolothiadiazoles as clinical candidates can deploy the bis(benzofuran) derivative as a selectivity control compound in broad-panel kinase or GPCR screens . Its distinct physicochemical signature (higher logP, larger PSA, dual HBA sites) allows safety pharmacologists to distinguish target-mediated effects from non-specific membrane perturbation or promiscuous binding driven by excessive lipophilicity. Procurement of 50–100 mg quantities from a reputable vendor with a certificate of analysis (CoA) confirming >95% purity and trace metal content of <10 ppm is recommended for regulatory-compliant in vitro pharmacology studies.

Quote Request

Request a Quote for 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.